Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-
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Overview
Description
Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy- is an organic compound with a complex structure that includes a benzenamine core substituted with methoxy and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy- typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The pathways involved often include the formation of benzenonium intermediates, which are key to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-: Similar structure but with an additional methoxy group.
Phenol, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-: Similar core structure but with a hydroxyl group instead of an amine.
Uniqueness
Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H19NO3/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11H,18H2,1-3H3/b5-4+ |
InChI Key |
OEQWGVQMUXYOJC-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)N |
Origin of Product |
United States |
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